7-Methoxycoumarin-3-carbonyl azide

Description

Overview of Coumarins as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

Coumarins, also known as benzopyran-2-ones, are a class of heterocyclic compounds widely found in nature, first isolated from Tonka beans in 1820. rsc.org Their unique benzopyrone framework has established them as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govmdpi.comresearchgate.net This designation stems from their ability to be synthetically modified with ease, leading to a vast library of derivatives that can interact with a multitude of biological targets. nih.govmdpi.combohrium.com The structural versatility of the coumarin (B35378) core allows for the synthesis of analogues with diverse pharmacological properties, including antitumor, anti-HIV, anti-inflammatory, and antioxidant activities. researchgate.net Researchers have extensively used this scaffold to design and synthesize selective enzyme inhibitors and, more recently, multi-target ligands for complex diseases like Alzheimer's and Parkinson's. nih.govmdpi.com The ability of the coumarin framework to serve as a prototype for a wide variety of biologically active compounds underscores its importance in the realm of natural products and synthetic organic chemistry. researchgate.net

Significance of Coumarin Derivatives in Fluorescent Probe Development

The inherent photophysical properties of the coumarin scaffold make it a cornerstone in the development of fluorescent probes. rsc.orgresearchgate.net Coumarin derivatives are highly valued as fluorescent probes due to their tunable structures, high quantum yields, and sensitivity to their local environment. researchgate.netnih.gov These characteristics allow for the design of probes that exhibit significant changes in their optical signals upon interaction with specific analytes. nih.gov

The fluorescence of these probes often operates through mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET). rsc.orgresearchgate.net By modifying substituents at various positions on the coumarin ring, particularly at the 3 and 7 positions, researchers can fine-tune the probe's properties to detect metal ions, changes in polarity, and other biologically relevant molecules. rsc.orgsioc-journal.cnniscair.res.in For instance, the introduction of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position can enhance the ICT process, leading to probes with large Stokes shifts, which is a desirable feature that improves sensitivity by reducing signal overlap. nih.govsioc-journal.cn These probes have found widespread application in bioimaging, environmental monitoring, and disease diagnosis. rsc.orgsioc-journal.cn

Contextualizing Carbonyl Azides within Reactive Functional Groups for Bioconjugation

Bioconjugation chemistry involves the covalent linking of molecules to biomolecules such as proteins or nucleic acids. This field relies on highly selective and efficient reactions that can proceed under physiological conditions without interfering with native biological processes—a concept known as bioorthogonality. nih.govnih.gov The azide (B81097) group has emerged as a premier bioorthogonal chemical reporter due to its small size, stability, and lack of reactivity with most biological functionalities. nih.gov

Azides participate in several powerful bioorthogonal reactions, most notably the Staudinger ligation and azide-alkyne cycloadditions. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstones of "click chemistry," a class of reactions prized for their reliability, specificity, and high yields. nih.govnih.govku.edu Carbonyl azides, a specific class of azide-containing reagents, are reactive functional groups used for creating covalent linkages. They can react with various nucleophiles, and their incorporation into molecular scaffolds is a key strategy for creating probes and crosslinkers for bioconjugation. lumiprobe.com For example, acyl azides can be used to label biomolecules, and their reactivity can be harnessed in various chemical transformations for biological applications.

Defining the Research Niche of 7-Methoxycoumarin-3-carbonyl Azide

This compound is a specialized chemical reagent that combines the desirable fluorescent properties of the 7-methoxycoumarin (B196161) core with the reactive potential of the carbonyl azide group. scbt.comchemicalbook.comadipogen.com This positions the compound within a specific niche as a fluorescent labeling agent, particularly for proteomics research. scbt.comchemicalbook.com Its primary application is as a hydroxyl-reactive fluorophore, capable of reacting with primary and secondary alcohols under mild conditions to yield highly fluorescent 7-methoxycoumarin-3-carbamic acid esters. adipogen.com This reactivity makes it suitable for the sensitive labeling and detection of alcohol-containing biomolecules, such as glycerophospholipids and 7α-hydroxycholesterol, often for analysis via high-performance liquid chromatography (HPLC). adipogen.com The compound's fluorescent properties, inherited from its coumarin backbone, provide a robust signal for detection. adipogen.comchemodex.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C11H7N3O4 | scbt.com |

| Molecular Weight | 245.19 g/mol | scbt.com |

| Appearance | Yellow Powder | adipogen.com |

| Solubility | DMSO, DMF, Acetonitrile | adipogen.comchemodex.com |

| Excitation Wavelength (λex) | 330 nm | adipogen.comchemodex.com |

| Emission Wavelength (λem) | 402 nm | adipogen.comchemodex.com |

| Primary Application | Fluorescent reagent for labeling hydroxyl groups | adipogen.com |

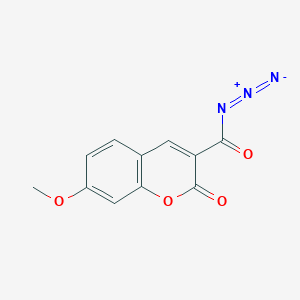

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-oxochromene-3-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c1-17-7-3-2-6-4-8(10(15)13-14-12)11(16)18-9(6)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPIRQVNIGOHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623559 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97632-67-2 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 7 Methoxycoumarin 3 Carbonyl Azide in Research Applications

Curtius Rearrangement and Isocyanate Formation from Carbonyl Azides

The Curtius rearrangement, a versatile and widely utilized reaction in organic synthesis, describes the thermal decomposition of an acyl azide (B81097) to an isocyanate, accompanied by the loss of nitrogen gas. nih.govwikipedia.org This reaction is fundamental to understanding the reactivity of 7-Methoxycoumarin-3-carbonyl azide. The process is generally considered to be a concerted mechanism, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted nature ensures the retention of the stereochemical configuration of the migrating group. wikipedia.orgnih.gov

Reaction Scheme: Curtius Rearrangement of this compound

| Reactant | Product | Intermediate |

|---|---|---|

| This compound | 7-Methoxy-3-isocyanatocoumarin | Acyl nitrene (postulated, but mechanism is concerted) wikipedia.orgnih.gov |

|  |

|  |

|  |

|

Reaction with Nucleophiles (e.g., Alcohols, Amines)

The isocyanate group generated from the Curtius rearrangement of this compound is electrophilic and readily reacts with a variety of nucleophiles. wikipedia.orgscribd.com This reactivity is central to its application as a fluorescent labeling reagent. researchgate.netadipogen.com

When treated with alcohols (R-OH), the isocyanate undergoes nucleophilic attack to form carbamates, also known as urethanes. wikipedia.orgscribd.com Similarly, reaction with primary or secondary amines (R-NH2 or R2NH) yields urea (B33335) derivatives. wikipedia.orgresearchgate.net These reactions are typically efficient and proceed under mild conditions, making this compound a useful tool for modifying biomolecules and other compounds containing hydroxyl or amino groups. scribd.com The resulting coumarin-tagged products are highly fluorescent, allowing for sensitive detection in various analytical applications, such as high-performance liquid chromatography (HPLC). scribd.comnih.gov

General Reactions of 7-Methoxy-3-isocyanatocoumarin with Nucleophiles

| Nucleophile | Product Class | General Structure |

|---|---|---|

| Alcohol (R-OH) | Carbamate (B1207046) (Urethane) |  |

Formation of 7-Methoxycoumarin-3-carbamic Acid Esters

The reaction of this compound with alcohols specifically leads to the formation of 7-Methoxycoumarin-3-carbamic acid esters. scribd.comadipogen.com This transformation proceeds via the intermediate isocyanate, which is trapped by the alcohol nucleophile. wikipedia.org

This reaction is particularly valuable for the fluorescent labeling of compounds containing hydroxyl groups. adipogen.com For instance, it has been employed in the derivatization of steroids and glycerophospholipids for analytical purposes. adipogen.comnih.gov The resulting carbamic acid esters inherit the strong fluorescence of the 7-methoxycoumarin (B196161) moiety, enabling highly sensitive detection. nih.govnih.gov The stability of the resulting carbamate linkage makes this a robust method for tagging molecules. scribd.com

Specific Example: Reaction with Methanol

| Reactant | Nucleophile | Product |

|---|---|---|

| 7-Methoxy-3-isocyanatocoumarin | Methanol | Methyl (7-methoxy-2-oxo-2H-chromen-3-yl)carbamate |

|  |

|  |

|  |

|

Applications of 7 Methoxycoumarin 3 Carbonyl Azide in Advanced Research

Development of Fluorescent Probes and Labels in Chemical Biology

The inherent fluorescence of the coumarin (B35378) scaffold makes 7-Methoxycoumarin-3-carbonyl azide (B81097) and its derivatives highly valuable as fluorescent probes. scbt.comchemodex.com These molecules typically exhibit excitation and emission in the ultraviolet and blue regions of the spectrum, respectively, providing a sensitive means of detection in biological assays. adipogen.com

A derivative, 7-Methoxycoumarin-3-carboxylic acid, displays an excitation maximum at 355 nm and an emission maximum at 405 nm.

| Property | Wavelength (nm) |

| Excitation Maximum | 355 |

| Emission Maximum | 405 |

This table displays the characteristic excitation and emission wavelengths for the related compound 7-Methoxycoumarin-3-carboxylic acid.

A primary application of 7-methoxycoumarin (B196161) derivatives is the fluorescent labeling of a wide array of biomolecules. The carbonyl azide or related activated ester functionalities, such as N-hydroxysuccinimide esters, can react with nucleophilic groups present in biomolecules. For instance, amine-reactive versions are widely used to couple the coumarin fluorophore to amines, hydrazines, or hydroxylamines on molecules of interest. researchgate.net

This reactivity makes them suitable for labeling proteins and peptides, which contain primary amine groups in lysine (B10760008) residues and at the N-terminus. scbt.comresearchgate.net Research has demonstrated the use of 7-methoxycoumarin-3-carboxylate derivatives for labeling peptides and nucleotides with a strong blue fluorescence. researchgate.net Furthermore, 7-Methoxycoumarin-3-carbonyl azide has been specifically identified as a hydroxyl-reactive fluorophore, capable of labeling alcohols under mild conditions. adipogen.com This extends its utility to the labeling of lipids, such as glycerophospholipids and 7α-hydroxycholesterol. adipogen.com

The ability to label biomolecules translates directly into applications for imaging cellular processes. nih.gov Once attached to a specific protein or lipid, the coumarin fluorophore allows for the visualization of that molecule's localization and dynamics within a cellular context. Derivatives of 7-methoxycoumarin have been successfully employed in live-cell imaging. nih.gov

A notable strategy involves using a 7-methoxycoumarin-3-carboxylic acid ester as a fluorescent, cell-cleavable protecting group. nih.govnih.gov This approach was used to create a prodrug of an analogue of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP) to assess its cellular uptake. nih.gov The coumarin-derived analogue enabled a no-wash analysis of its biological deprotection, revealing the rapid internalization of the prodrug into cells. nih.govnih.gov This demonstrates the power of these fluorescent groups as biological probes to quantify the cellular uptake of various molecules. nih.gov

The development of fluorescent probes that respond to specific enzymatic activities is a crucial area of chemical biology. Derivatives of 7-methoxycoumarin are well-suited for this purpose. In one study, a 7-methoxycoumarin-3-carboxylic acid ester was used as a protecting group that could be enzymatically cleaved within a cell. nih.gov

The enzymatic release of the phosphonate (B1237965) ester occurred with a half-life of 7.8 minutes, demonstrating that the coumarin-based group did not hinder enzymatic hydrolysis. nih.gov This system allows for the real-time monitoring of enzyme activity through the appearance of fluorescence as the protecting group is removed. nih.gov This "self-reporting" capability, where the release of a therapeutic agent is linked to a fluorescent signal, provides valuable insights into biological mechanisms. mdpi.com For example, a fluorescent ester of a HMBPP analogue showed potent T cell activation, with an EC50 value significantly lower than the unprotected version, highlighting the utility of the fluorescent tag in assessing biological activity. nih.gov

| Compound | EC50 (µM) | IC50 (µM) |

| Fluorescent Ester Analogue | 0.018 | >100 |

| Unprotected Anion | 23 | Not specified |

This table compares the biological activity (EC50) and cellular toxicity (IC50) of a fluorescently labeled HMBPP analogue versus its unprotected form, demonstrating the enhanced potency of the prodrug. nih.gov

Materials Science and Polymer Chemistry Applications

The utility of this compound extends beyond biological applications into the realm of materials science, primarily due to the reactivity of the azide group in "click chemistry."

The azide group is a key component in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This reaction allows for the efficient and specific covalent attachment of the coumarin molecule to surfaces and materials that have been functionalized with an alkyne group. While direct examples involving this compound are specific, the broader class of azido-coumarins has been used for surface modification. For instance, 3-azidocoumarin (B8514211) scaffolds have been immobilized on bead surfaces, demonstrating the principle of using this chemistry to functionalize materials. This creates "click-on" beads that are highly fluorescent and can be used to label various biomolecules.

Click chemistry provides a powerful and versatile method for the synthesis of complex polymers. taylorfrancis.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly noted for its high yield, selectivity, and tolerance of a wide range of functional groups. taylorfrancis.comnih.gov This reaction has been widely used to connect different polymer blocks to create novel copolymers. nih.gov

The azide functionality of this compound makes it an ideal building block for creating fluorescently tagged polymers. By reacting it with alkyne-terminated polymers, the fluorescent coumarin unit can be precisely incorporated into the polymer structure. This approach has been used to synthesize a variety of polymer architectures, including block copolymers, end-functionalized polymers, and graft copolymers. The integration of the coumarin fluorophore provides a convenient method for tracking and characterizing the resulting polymeric materials. This strategy has been employed to create self-assembling cyclic peptide-polymer conjugates and other advanced macromolecular structures. researchgate.net

Bioconjugation Strategies for Drug Delivery and Diagnostics

Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of modern biomedical research. This compound serves as a key reagent in this field, enabling the development of sophisticated systems for targeted drug delivery and disease detection.

Targeted Delivery Systems

The challenge in chemotherapy is often the lack of specificity of cytotoxic agents, which can harm healthy cells and cause severe side effects. stonybrook.edu To address this, researchers are developing tumor-targeting drug delivery (TTDD) systems. stonybrook.edu These systems often consist of a tumor-recognizing component linked to a potent cytotoxic drug. stonybrook.edu The azide group in this compound allows for its conjugation to drug molecules or nanocarriers through "click chemistry," a set of highly efficient and specific reactions. nih.gov This creates a stable linkage, and the inherent fluorescence of the coumarin moiety provides a means to track the delivery and distribution of the therapeutic agent within the body. nih.govnih.gov

One strategy involves modifying the surface of nanoparticles with targeting ligands to improve their accumulation in tumor tissues. nih.gov Another approach is the use of bioorthogonal metabolic labeling, where cells are encouraged to incorporate molecules with specific reactive groups, like azides, into their structures. nih.gov For instance, N₃-modified D-amino acids can be used to selectively label bacteria for targeted drug delivery. nih.gov

Development of Imaging Agents for Disease Detection

The fluorescent properties of the 7-methoxycoumarin core are central to its use in developing imaging agents. adipogen.comchemodex.com When conjugated to a targeting molecule, such as an antibody or a peptide that specifically binds to a disease marker, this compound can be used to visualize and locate diseased cells or tissues. nih.govnih.gov

For example, a derivative of 7-methoxycoumarin-3-carboxylic acid was used to create a fluorescent, cell-cleavable protecting group for a phosphonate analogue. nih.govnih.gov This allowed for the real-time analysis of the prodrug's uptake and internalization into cells, demonstrating the utility of such fluorescent groups as biological probes. nih.govnih.gov The coumarin's fluorescence, with an excitation maximum around 355 nm and an emission maximum at 405 nm, is readily detectable. aatbio.com

Exploration in Medicinal Chemistry for Hybrid Molecules

The fusion of different pharmacophores into a single "hybrid" molecule is a promising strategy in drug discovery to enhance therapeutic efficacy and overcome drug resistance. researchgate.net this compound is a valuable building block in the synthesis of such hybrid molecules, particularly those containing a triazole ring.

Synthesis of Coumarin-Triazole Hybrids with Enhanced Bioactivity

The reaction of the azide group in this compound with terminal alkynes, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides a straightforward and efficient method for creating coumarin-triazole hybrids. mdpi.comresearchgate.net This reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. researchgate.net

The synthesis of these hybrids can be achieved through various routes. One common method involves the initial synthesis of a coumarin derivative with an azide group, which is then reacted with a terminal alkyne. researchgate.netnih.gov For instance, 3-azidomethylcoumarin can be reacted with a terminal acetylenic compound to produce coumarin-based triazoles. researchgate.net Another approach involves starting with a coumarin aldehyde and a substituted aniline (B41778) to create the hybrid molecule in a multi-step synthesis. acu.edu.in The versatility of these synthetic methods allows for the creation of a diverse library of coumarin-triazole hybrids with different substituents, enabling the exploration of structure-activity relationships. mdpi.com

Applications in Anticancer, Antimicrobial, and Anti-inflammatory Research

Coumarin-triazole hybrids have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Research: The hybridization of coumarin and triazole moieties has yielded compounds with significant anticancer potential. researchgate.net These hybrids can induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways involved in tumor growth and proliferation. mdpi.comnih.gov For example, certain coumarin-1,2,3-triazole hybrids have shown potent activity against various cancer cell lines, including prostate, gastric, and liver cancer cells. nih.gov The mechanism of action can involve the inhibition of enzymes like carbonic anhydrase, which are implicated in tumor progression. researchgate.net

| Compound Type | Cancer Cell Lines | Key Findings | Reference |

| Coumarin-1,2,3-triazole hybrids | PC3, MGC803, HepG2 | Compound 12c showed high efficacy with low IC50 values. | nih.gov |

| Coumarin-imidazo[1,2-a]pyridine hybrids | MCF-7, MDAMB-231, Ishikawa | Compounds 25a and 25b demonstrated maximum potency. | nih.gov |

| 3-Benzylcoumarin imidazolium (B1220033) salts | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Compound 31a exhibited high efficiency against multiple cell lines. | nih.gov |

| Ruthenium(II) complexes of 3-acetyl-7-methoxycoumarin Schiff bases | MCF-7, A549 | Complexes showed better activity than the ligands and cisplatin. | nih.govrsc.org |

Antimicrobial Research: Coumarin-triazole hybrids have also been investigated for their ability to combat microbial infections. nih.gov They have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com The structure of the hybrid, including the length of the spacer between the coumarin and triazole rings and the nature of the substituents, significantly influences the antimicrobial potency. mdpi.com For instance, 7-methoxycoumarin itself has been shown to inhibit the growth of the plant pathogen Ralstonia solanacearum and suppress biofilm formation. nih.gov

Anti-inflammatory Research: The anti-inflammatory properties of coumarin derivatives are well-documented. nih.govresearchgate.net 4-Hydroxy-7-methoxycoumarin, a related compound, has been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cells. nih.govresearchgate.net It exerts its anti-inflammatory effects by suppressing the activation of key signaling pathways like NF-κB and MAPK. nih.govresearchgate.net The development of coumarin-triazole hybrids offers the potential to create novel anti-inflammatory agents with enhanced efficacy. nih.gov

Specific Analytical Applications

Beyond its role in drug delivery and medicinal chemistry, this compound and its derivatives are utilized in specific analytical applications due to their fluorescent properties. adipogen.comchemodex.com

The compound is used as a hydroxyl-reactive fluorophore for labeling alcohols, enabling their detection and quantification in complex mixtures using techniques like high-performance liquid chromatography (HPLC). adipogen.com It reacts with primary and secondary alcohols to form highly fluorescent carbamic acid esters. adipogen.com This reactivity also extends to the labeling of other important biomolecules like glycerophospholipids and 7α-hydroxycholesterol. adipogen.com

Furthermore, derivatives of 7-methoxycoumarin-3-carboxylic acid can be employed as fluorescent probes. mdpi.com For instance, a system was developed where the coumarin fluorophore was masked as an ester. mdpi.com Upon reaction with a specific trigger, such as a biothiol, the fluorophore is released, resulting in a detectable fluorescence signal. mdpi.com This "self-reporting" mechanism allows for the detection and quantification of specific analytes in biological systems. mdpi.com

Quantification of Biomolecules (e.g., 7-alpha-hydroxycholesterol, glycerophospholipids)

This compound is employed as a derivatizing agent to introduce a fluorescent tag onto target biomolecules that lack native fluorescence. This process significantly enhances their detectability, allowing for precise quantification at very low concentrations.

7-alpha-hydroxycholesterol:

A pivotal application of this compound is in the quantification of 7-alpha-hydroxycholesterol (7-HC), a crucial intermediate in the biosynthesis of bile acids from cholesterol. The levels of 7-HC in plasma are an important indicator of the rate of bile acid synthesis. A highly sensitive method has been developed for the determination of 7-HC in plasma using HPLC with fluorescence detection. nih.gov In this method, 7-HC is extracted from a plasma sample and then chemically modified (derivatized) using this compound. nih.gov This reaction attaches a coumarin group to both the 3-hydroxyl and 7-hydroxyl groups of the 7-HC molecule, creating a highly fluorescent derivative. nih.gov The excess labeling reagent is subsequently removed, and the fluorescently tagged 7-HC is then ready for HPLC analysis. nih.gov

The research findings demonstrate that this derivatization strategy leads to a substantial increase in detection sensitivity. The detection limit for the 7-HC derivative formed with this compound was found to be as low as 4 picograms, which was approximately four times more sensitive than a method using a different fluorescent tag, 1-anthroylcyanide. nih.gov This enhanced sensitivity is critical for accurately measuring the low physiological concentrations of 7-HC. The method was successfully applied to study the effect of cholestyramine, a bile acid sequestrant, on plasma 7-HC levels in dogs, showing a twofold increase in the treated group compared to the control. nih.gov

Glycerophospholipids:

Glycerophospholipids are fundamental components of cell membranes and are involved in various cellular processes. However, they lack strong chromophores, making their direct detection by UV-Vis or fluorescence spectroscopy challenging. researchgate.net Chemical derivatization is therefore a common strategy to improve the sensitivity and selectivity of their analysis by HPLC. researchgate.net

Coumarin-based reagents are recognized as effective fluorescent labels for phospholipids. nih.gov The general approach involves the derivatization of a reactive functional group within the glycerophospholipid molecule. For aminophospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), the primary amino group can be targeted by amine-reactive fluorescent tags. For other glycerophospholipids, a preliminary step of enzymatic hydrolysis, for instance with phospholipase C, can be employed to expose a hydroxyl group on the diacylglycerol backbone. nih.gov This hydroxyl group can then be derivatized with a hydroxyl-reactive coumarin derivative.

Specifically, research has shown that platelet-activating factors, a class of glycerophospholipids, can be analyzed after hydrolysis and subsequent derivatization with 7-methoxycoumarin-3-carbonyl chloride, a closely related compound to the azide. nih.gov This indicates the applicability of the 7-methoxycoumarin moiety for the fluorescent labeling of the core structure of glycerophospholipids. The resulting fluorescent diacylglycerol derivatives can then be separated and quantified by reversed-phase HPLC with high sensitivity.

HPLC with Fluorescence Detection Methodologies

The use of this compound as a labeling agent is intrinsically linked to HPLC with fluorescence detection (HPLC-FLD). This analytical technique offers high sensitivity and selectivity, making it ideal for the analysis of complex biological samples.

The methodology for the analysis of 7-alpha-hydroxycholesterol serves as a prime example. After the derivatization of 7-HC with this compound, the resulting fluorescent product is separated from other components in the sample using a reversed-phase HPLC column. nih.gov A mobile phase, typically a mixture of organic solvents and water, is used to elute the compounds from the column. The fluorescence detector is set to specific excitation and emission wavelengths characteristic of the coumarin tag, ensuring that only the labeled 7-HC is detected. This specificity minimizes interference from other compounds in the biological matrix.

The table below summarizes the key parameters of the HPLC-FLD method developed for the quantification of 7-alpha-hydroxycholesterol after derivatization with this compound. nih.gov

| Parameter | Value |

| Analyte | 7-alpha-hydroxycholesterol |

| Derivatizing Reagent | This compound |

| Resulting Derivative | 7-HC-3,7-bis(7-methoxycoumarin-3-carboxylate) |

| Separation Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Detection Method | Fluorescence Detection |

| Detection Limit (S/N=5) | 4 pg |

| Data derived from a study on the determination of 7-alpha-hydroxycholesterol in dog plasma. nih.gov |

For glycerophospholipids, a similar HPLC-FLD methodology would be applied. After derivatization, the fluorescently labeled lipids are injected into the HPLC system. The choice of the stationary and mobile phases would be optimized to achieve the best separation of the different classes and molecular species of glycerophospholipids. The fluorescence detector would again be tuned to the specific excitation and emission wavelengths of the coumarin derivative. The intensity of the fluorescence signal is directly proportional to the concentration of the labeled glycerophospholipid, allowing for accurate quantification.

The following table provides a conceptual overview of the application of coumarin-based derivatization for the HPLC-FLD analysis of glycerophospholipids.

| Analyte Class | Derivatization Strategy | Typical HPLC Mode | Fluorescence Detection |

| Aminophospholipids (e.g., PE, PS) | Direct derivatization of the amino group | Normal or Reversed-Phase | Excitation/Emission specific to coumarin tag |

| Other Glycerophospholipids (e.g., PC) | Hydrolysis (e.g., with Phospholipase C) followed by derivatization of the resulting hydroxyl group | Reversed-Phase | Excitation/Emission specific to coumarin tag |

| This table illustrates the general methodologies for glycerophospholipid analysis using coumarin-based fluorescent derivatization. |

Future Directions and Emerging Research Avenues

Integration with Advanced Imaging Techniques

The application of 7-Methoxycoumarin-3-carbonyl azide (B81097) and its derivatives is expanding into the realm of super-resolution microscopy. Techniques such as stochastic optical reconstruction microscopy (STORM) and other single-molecule localization methods demand bright, photostable fluorophores. The coumarin (B35378) scaffold, with its high quantum yield, provides a strong foundation for developing probes suitable for these advanced imaging modalities.

The azide functionality of 7-Methoxycoumarin-3-carbonyl azide is particularly advantageous for bioorthogonal "click" chemistry reactions. nih.gov This allows for the precise and efficient labeling of target biomolecules, such as proteins and glycans, that have been metabolically engineered to contain a corresponding alkyne group. Researchers are exploring both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for live-cell super-resolution imaging. nih.gov The development of coumarin-based probes with optimized photophysical properties for specific super-resolution techniques is an active area of research. biotium.com

Development of Photoactivatable or Caged Derivatives

A promising future direction lies in the creation of photoactivatable or "caged" derivatives of this compound. These compounds would remain non-fluorescent or "caged" until activated by a specific wavelength of light. This approach offers precise spatiotemporal control over fluorescent labeling, enabling researchers to study dynamic cellular processes with high precision.

The synthesis of coumarin-caged compounds, such as caged cholesterol, has already been demonstrated, highlighting the feasibility of this strategy. thegoodscentscompany.com By attaching a photolabile protecting group to the coumarin core, the fluorescence of this compound could be effectively switched on at a desired time and location within a cell. This would be particularly valuable for pulse-chase experiments and for tracking the movement and interactions of specific molecules in real-time.

Computational Studies and Rational Design of Novel Probes

Computational chemistry is becoming an indispensable tool for the rational design of new and improved fluorescent probes. walisongo.ac.id Density functional theory (DFT) calculations, for instance, can predict the photophysical properties of novel coumarin derivatives before they are synthesized in the lab. beilstein-journals.orgresearchgate.net This allows for the targeted design of probes with specific excitation and emission maxima, enhanced brightness, and improved photostability.

Studies have shown that the type, number, and position of substituents on the coumarin ring significantly impact its electronic and photophysical properties. walisongo.ac.id For example, electron-donating groups like the methoxy (B1213986) group in this compound can enhance fluorescence. walisongo.ac.id By leveraging computational models, researchers can explore a vast chemical space to identify novel derivatives with optimized properties for specific applications, such as sensing particular ions or biomolecules. walisongo.ac.idbeilstein-journals.org

| Property | Value | Reference |

| Excitation Maximum (λex) | 330 nm | adipogen.com |

| Emission Maximum (λem) | 402 nm (in 0.1 M Tris pH 9) | adipogen.com |

| Molecular Formula | C11H7N3O4 | scbt.comvulcanchem.com |

| Molecular Weight | 245.19 g/mol | scbt.comvulcanchem.com |

Translation to Clinical and In Vivo Imaging Modalities

The favorable photophysical properties of coumarin derivatives are paving the way for their use in clinical and in vivo imaging. The development of coumarin-based probes for imaging specific disease markers, such as amyloid-β plaques in Alzheimer's disease, is an active area of investigation. nih.govresearchgate.net These probes offer the potential for non-invasive, real-time visualization of pathological processes.

For in vivo applications, probes must possess good blood-brain barrier permeability and exhibit fluorescence changes upon binding to their target. nih.govresearchgate.net The azide group of this compound allows for its conjugation to targeting moieties, such as peptides or antibodies, to enhance its specificity for particular tissues or cell types. While challenges remain in translating these probes to human clinical use, the initial results in animal models are promising. researchgate.netfrontiersin.org

Exploration in Nanotechnology and Smart Materials

The unique properties of this compound make it an attractive building block for the development of smart nanomaterials. nih.govtib.eubeilstein-institut.de These materials are designed to respond to specific environmental stimuli, such as changes in pH, temperature, or the presence of certain molecules. By incorporating this coumarin derivative into polymers or nanoparticles, it is possible to create sensors that signal the presence of a target analyte through a change in fluorescence. nih.gov

The azide functionality enables the covalent attachment of the coumarin to various nanostructures, including a range of polymers and other materials. mdpi.com This opens up possibilities for creating highly porous, interconnected 3D nanoscale networks with fluorescent properties. tib.eubeilstein-institut.de Such smart materials could find applications in areas ranging from targeted drug delivery and release to environmental sensing and diagnostics. nih.govtib.eubeilstein-institut.de

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-Methoxycoumarin-3-carbonyl azide, and how do they influence its application in fluorescence-based assays?

- Answer : The compound (C₁₁H₇N₃O₄, MW 245.19) exhibits a maximum absorption at 360 nm and emission at 415 nm in methanol, with a molar extinction coefficient of 25,000 cm⁻¹M⁻¹ . Its solubility in polar aprotic solvents (DMF, MeCN) and methanol makes it suitable for derivatizing alcohols in HPLC workflows. The fluorescence quantum yield and photostability under argon-ion laser excitation are critical for high-sensitivity detection (as low as 50 femtograms) .

Q. How is this compound synthesized and characterized for research use?

- Answer : Synthesis involves coupling 7-Methoxycoumarin-3-carboxylic acid (CAS 20300-59-8) with an azide group via carbodiimide-mediated activation. Purification is achieved via recrystallization from methanol, yielding pale-yellow needles (melting point 170–171°C). Characterization includes UV-Vis spectroscopy (λₐᵦₛ = 360 nm), fluorescence emission spectra, and HPLC-MS to confirm purity (>98%) .

Q. What are the standard protocols for derivatizing alcohols using this reagent in HPLC workflows?

- Answer :

Sample Preparation : Extract target alcohols (e.g., sterols, lipids) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) .

Derivatization : React this compound (0.1–1 mM) with the alcohol in ethyl acetate at 140°C for 40 minutes to form stable urethane conjugates .

Detection : Use reverse-phase HPLC with a fluorescence detector (ex/em: 360/415 nm) for quantification .

Advanced Research Questions

Q. How does the sensitivity of this compound compare to other fluorescent azides (e.g., tetramethylrhodamine derivatives) in alcohol detection?

- Answer : While this compound has a molar extinction coefficient of 25,000 cm⁻¹M⁻¹, tetramethylrhodamine-5-carbonyl azide offers higher sensitivity (ε = 90,000 cm⁻¹M⁻¹) due to its longer excitation/emission wavelengths (545/578 nm), which reduce background interference . However, the coumarin derivative is preferable for cost-effective workflows or when using detectors optimized for UV/blue wavelengths .

Q. What experimental factors influence the derivatization efficiency of this compound, and how can they be optimized?

- Answer :

- Temperature : Elevated temperatures (e.g., 140°C) accelerate reaction kinetics but may degrade heat-labile analytes .

- Solvent : Ethyl acetate enhances reaction yields compared to DMF, which may quench fluorescence .

- Catalysts : Copper(I) catalysts (e.g., from click chemistry) are not required, as the reaction proceeds via nucleophilic acyl substitution .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for batch-to-batch variability .

Q. How can contradictory data on the compound’s stability be resolved in long-term storage or under varying pH conditions?

- Answer : Stability studies indicate that the azide group is prone to hydrolysis under acidic or aqueous conditions. For storage, keep the reagent anhydrous (in sealed vials with desiccants) at –20°C. Pre-column derivatization is recommended over pre-storage labeling to avoid degradation .

Q. What are the limitations of using this compound in multiplexed fluorescence assays (e.g., FRET or multi-probe studies)?

- Answer : Its emission at 415 nm overlaps with shorter-wavelength probes (e.g., Hoechst stains), limiting multiplexing. For multi-color assays, pair it with red-emitting dyes (e.g., Texas Red) and use spectral unmixing software. Alternatively, employ time-resolved fluorescence to distinguish signals .

Methodological Considerations

Q. What analytical techniques are recommended for validating the purity of synthesized this compound?

- Answer :

- HPLC : Use a C18 column (mobile phase: MeCN/H₂O, 70:30) with UV detection at 360 nm .

- Mass Spectrometry : Confirm molecular ion peaks (m/z 245.19 [M+H]⁺) and assess fragmentation patterns .

- NMR : Analyze ¹H/¹³C spectra to verify the absence of unreacted carboxylic acid precursors .

Q. How can researchers mitigate the risk of azide-related side reactions (e.g., unintended cycloadditions) during derivatization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.